5-Bromoindoline
CAS No.: 22190-33-6
Cat. No.: VC21165054
Molecular Formula: C8H8BrN
Molecular Weight: 198.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22190-33-6 |
|---|---|
| Molecular Formula | C8H8BrN |
| Molecular Weight | 198.06 g/mol |
| IUPAC Name | 5-bromo-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C8H8BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 |
| Standard InChI Key | QEDCHCLHHGGYBT-UHFFFAOYSA-N |
| SMILES | C1CNC2=C1C=C(C=C2)Br |
| Canonical SMILES | C1CNC2=C1C=C(C=C2)Br |
Introduction
Chemical Identity and Structure
5-Bromoindoline (CAS: 22190-33-6) is chemically identified as 5-bromo-2,3-dihydro-1H-indole with the molecular formula C8H8BrN and a molecular weight of 198.06 g/mol . The compound features a bromine substituent at the 5-position of the indoline core structure, creating a versatile intermediate with enhanced reactivity compared to unsubstituted indoline .
Its chemical structure can be represented in various notations:
Physical and Chemical Properties
5-Bromoindoline presents as a white to grayish-brown crystalline powder or solid with distinct physical characteristics. Table 1 summarizes its key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrN |
| Molecular Weight | 198.06 g/mol |
| Physical State | Solid |
| Appearance | White to grayish-brown powder or crystal |
| Melting Point | 36-40°C (lit.) |
| Boiling Point | 282.5±29.0°C at 760 mmHg |
| Density | 1.5±0.1 g/cm³ |
| Flash Point | 124.7±24.3°C |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
| Refractive Index | 1.602 |
| Solubility | Limited in water, soluble in organic solvents (ethanol, acetone) |
Table 1: Physical and chemical properties of 5-Bromoindoline
The compound exhibits limited water solubility but dissolves readily in common organic solvents, which facilitates its use in various synthetic procedures and chemical transformations. Its relatively low melting point (36-40°C) distinguishes it from the related compound 5-bromoindole (melting point 90-92°C), indicating significant structural differences despite similar nomenclature .
Synthesis Methodologies
Several synthetic routes to 5-Bromoindoline have been documented in the scientific literature. One well-established method involves the conversion of 1-Acetyl-5-bromoindoline (N-acetyl-5-bromoindoline) through hydrolysis under acidic conditions.
Synthesis from N-acetyl-5-bromoindoline
The following procedure has been reported with excellent yield:
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A mixture of 38 g (0.16 mol) of N-acetyl-5-bromoindoline, 31 g of concentrated hydrochloric acid, and 41 g of ethanol is prepared in a reaction vessel and homogeneously mixed .
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The reaction mixture is heated at 78°C for 4 hours with monitoring by chromatography until complete consumption of starting materials .
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The reaction mixture is neutralized with 55 g of sodium hydroxide solution to pH neutral .
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The resulting mixture separates into organic and aqueous phases which are separated .
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The organic phase is extracted three times with chloroform (445 g total) .
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After solvent removal, 30.74 g of 5-bromoindoline is obtained with 98.04% yield and ≥99% purity .
This method demonstrates excellent atom economy and high efficiency, making it suitable for both laboratory and industrial-scale synthesis.
Applications in Chemical Research and Industry
5-Bromoindoline serves as a versatile intermediate with significant applications across multiple sectors:
Pharmaceutical Development
The compound functions as a key building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders . Its structural features allow for selective modification and functionalization, contributing to the development of novel bioactive molecules with enhanced efficacy .
Fine Chemical Production
As an important synthetic intermediate, 5-Bromoindoline contributes to the production of specialty chemicals used in various industries. The presence of the bromine atom at the 5-position provides a reactive site for subsequent transformations, including cross-coupling reactions and nucleophilic substitutions .
Research Applications
In research settings, 5-Bromoindoline serves as a valuable precursor for the preparation of more complex structures and for investigating structure-activity relationships. Its reactivity profile makes it suitable for diverse synthetic transformations, enabling the access to compounds with potential biological activity .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | Recommended storage at -20°C |
| Environment | Cool, dark place |
| Atmosphere | Preferably under inert gas |
| Sensitivity | Light sensitive, air sensitive |
| Container | Airtight, moisture-free |
Table 2: Storage and handling recommendations for 5-Bromoindoline
The compound should be handled with appropriate precautions in a well-ventilated area, and exposure to light and air should be minimized to prevent degradation. Regular inspection for changes in appearance may indicate potential decomposition.
Comparison with Related Compounds
5-Bromoindoline differs significantly from the similarly named 5-bromoindole (CAS: 10075-50-0) in several important aspects:
| Property | 5-Bromoindoline | 5-Bromoindole |
|---|---|---|
| Chemical Formula | C8H8BrN | C8H6BrN |
| Molecular Weight | 198.06 g/mol | 196.04 g/mol |
| Structure | Saturated at 2,3-position | Unsaturated at 2,3-position |
| Melting Point | 36-40°C | 90-92°C |
| Applications | Pharmaceutical intermediate | GSK-3 inhibitor, tryptamine synthesis |
| Reactivity Profile | Different from 5-bromoindole | Used in coupling reactions |
Table 3: Comparison between 5-Bromoindoline and 5-Bromoindole
The structural difference between these compounds, specifically the saturation level of the five-membered ring, accounts for their distinct physical properties and chemical behaviors.
Recent Research and Development
Recent research involving 5-Bromoindoline has focused on its utility as a synthetic building block in pharmaceutical development. Its role in the synthesis of complex bioactive molecules continues to expand as new methodologies emerge:
Synthetic Applications
Recent synthetic applications include its use in palladium-catalyzed cross-coupling reactions, which leverage the reactive bromine substituent to introduce various functional groups at the 5-position .
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